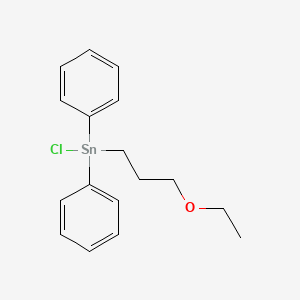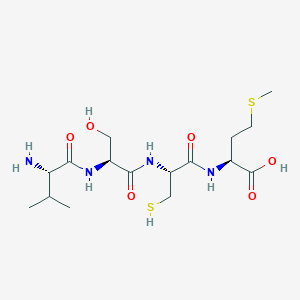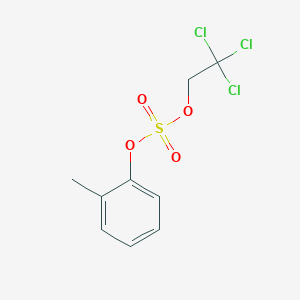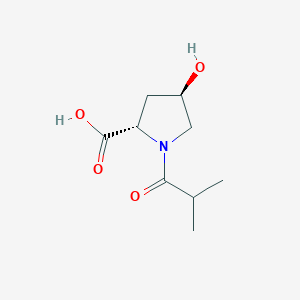![molecular formula C10H11NO B12540009 3-[(1R)-1-Hydroxypropyl]benzonitrile CAS No. 821799-14-8](/img/structure/B12540009.png)
3-[(1R)-1-Hydroxypropyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1R)-1-Hydroxypropyl]benzonitrile is an organic compound with the molecular formula C10H11NO It is a derivative of benzonitrile, where a hydroxypropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-Hydroxypropyl]benzonitrile typically involves the reaction of benzonitrile with a suitable hydroxypropylating agent under controlled conditions. One common method is the reaction of benzonitrile with ®-1-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(1R)-1-Hydroxypropyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution reactions.
Major Products
Oxidation: 3-[(1R)-1-Oxopropyl]benzonitrile.
Reduction: 3-[(1R)-1-Aminopropyl]benzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1R)-1-Hydroxypropyl]benzonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxy compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1R)-1-Hydroxypropyl]benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the hydroxypropyl group.
3-[(1R)-1-Hydroxyethyl]benzonitrile: Similar structure but with a shorter hydroxyalkyl chain.
4-[(1R)-1-Hydroxypropyl]benzonitrile: Positional isomer with the hydroxypropyl group at the para position.
Uniqueness
3-[(1R)-1-Hydroxypropyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
821799-14-8 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-[(1R)-1-hydroxypropyl]benzonitrile |
InChI |
InChI=1S/C10H11NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,10,12H,2H2,1H3/t10-/m1/s1 |
InChI Key |
JKUICMQUKGWNDE-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC(=C1)C#N)O |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester](/img/structure/B12539931.png)
![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)




![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)


![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)



